molecular formula C4H7ClFNO B6237316 N-(2-fluoroethyl)-N-methylcarbamoyl chloride CAS No. 2743438-49-3

N-(2-fluoroethyl)-N-methylcarbamoyl chloride

Cat. No.: B6237316
CAS No.: 2743438-49-3
M. Wt: 139.6
InChI Key:
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Description

N-(2-fluoroethyl)-N-methylcarbamoyl chloride is an organic compound that features a carbamoyl chloride functional group attached to a 2-fluoroethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)-N-methylcarbamoyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(2-fluoroethyl)-N-methylcarbamic acid and hydrochloric acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Nucleophilic substitution: Substituted carbamoyl derivatives.

    Hydrolysis: N-(2-fluoroethyl)-N-methylcarbamic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2-fluoroethyl)-N-methylcarbamoyl chloride has several applications in scientific research:

    Medicinal Chemistry:

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as increased stability or reactivity.

    Biological Research: It can be used to modify biomolecules for studying their function and interactions.

    Industrial Applications: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The electron-withdrawing effect of the fluoroethyl group enhances the electrophilicity of the carbamoyl chloride, making it more reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethyl)-N-methylcarbamoyl chloride
  • N-(2-bromoethyl)-N-methylcarbamoyl chloride
  • N-(2-iodoethyl)-N-methylcarbamoyl chloride

Uniqueness

N-(2-fluoroethyl)-N-methylcarbamoyl chloride is unique due to the presence of the fluoroethyl group, which imparts distinct properties such as increased metabolic stability and enhanced reactivity. The fluoroethyl group can also influence the compound’s biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

CAS No.

2743438-49-3

Molecular Formula

C4H7ClFNO

Molecular Weight

139.6

Purity

95

Origin of Product

United States

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